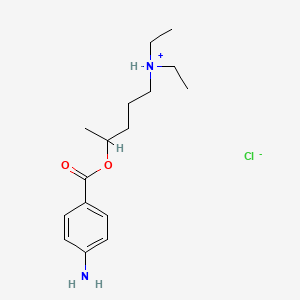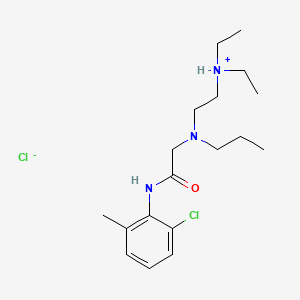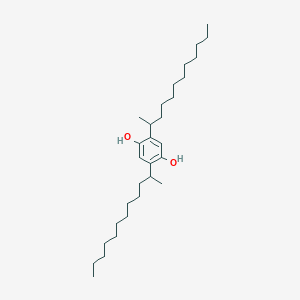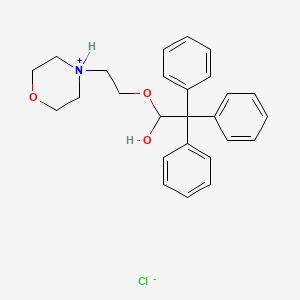
p-Aminobenzoic acid, 5-(diethylamino)-2-pentyl ester, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-aminobenzoyl)oxypentyl-diethylazanium chloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes an aminobenzoyl group and a diethylazanium chloride moiety. It is commonly used in experimental and research settings due to its specific chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-aminobenzoyl)oxypentyl-diethylazanium chloride typically involves a multi-step processThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of 4-(4-aminobenzoyl)oxypentyl-diethylazanium chloride may involve large-scale reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring consistent quality and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-aminobenzoyl)oxypentyl-diethylazanium chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
4-(4-aminobenzoyl)oxypentyl-diethylazanium chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-(4-aminobenzoyl)oxypentyl-diethylazanium chloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing biochemical processes at the molecular level. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-(4-aminobenzoyl)oxypentyl-diethylazanium chloride include:
4-aminobenzoic acid: Known for its use in the synthesis of various organic compounds.
Diethylaminoethyl chloride: Used in the production of quaternary ammonium compounds.
Uniqueness
What sets 4-(4-aminobenzoyl)oxypentyl-diethylazanium chloride apart is its unique combination of functional groups, which confer specific chemical properties and reactivity. This makes it particularly valuable in research and industrial applications where precise control over chemical reactions is required .
Propiedades
Número CAS |
78329-78-9 |
|---|---|
Fórmula molecular |
C16H27ClN2O2 |
Peso molecular |
314.8 g/mol |
Nombre IUPAC |
4-(4-aminobenzoyl)oxypentyl-diethylazanium;chloride |
InChI |
InChI=1S/C16H26N2O2.ClH/c1-4-18(5-2)12-6-7-13(3)20-16(19)14-8-10-15(17)11-9-14;/h8-11,13H,4-7,12,17H2,1-3H3;1H |
Clave InChI |
PFTWLDBHMWDKOP-UHFFFAOYSA-N |
SMILES canónico |
CC[NH+](CC)CCCC(C)OC(=O)C1=CC=C(C=C1)N.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![1-(1-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethyl)hydrazine](/img/structure/B13750469.png)
